

A Comparative Guide to Reference Standards for the Analysis of Brominated Phenylacetates

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Compound of Interest

Compound Name: 2-Bromoethyl 2-phenylacetate

CAS No.: 6282-47-9

Cat. No.: B14723374

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For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the analysis of pharmaceutical intermediates and related compounds, the precision of your results is fundamentally tied to the quality of your reference standards. This guide addresses the analytical standards for a class of brominated phenylacetates. It has come to our attention that the specific compound "**2-Bromoethyl 2-phenylacetate**" is not readily available commercially, nor is it well-documented in scientific literature. It is plausible that this name is a slight misnomer for the more common and commercially accessible compound, Ethyl 2-bromo-2-phenylacetate (CAS No. 2882-19-1). Therefore, this guide will focus on providing a comprehensive comparison of reference standards and analytical methodologies for Ethyl 2-bromo-2-phenylacetate and other closely related, analytically relevant compounds. Understanding the nuances of these standards is critical for accurate quantification, impurity profiling, and ensuring the integrity of your research and development programs.

The Critical Role of Certified Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base. In pharmaceutical analysis, its role is paramount for:

- Identity Confirmation: Ensuring the correct chemical entity is present.
- Purity Assessment: Quantifying the amount of the main component and identifying impurities.
- Assay Validation: Establishing the accuracy and precision of an analytical method.
- Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies.

The absence of a certified reference standard for a target analyte necessitates the use of a well-characterized internal standard or a closely related compound with a known purity profile.

Commercially Available Reference Standards for Brominated Phenylacetates

For researchers requiring a reference standard for the analysis of brominated phenylacetates, several high-purity options are available from reputable suppliers. Below is a comparison of commercially available reference standards for compounds structurally related to the initial topic.

Compound Name	CAS Number	Molecular Formula	Purity	Supplier Examples
Ethyl 2-bromo-2-phenylacetate	2882-19-1	C ₁₀ H ₁₁ BrO ₂	≥95% - >98%	Sigma-Aldrich, TCI, Fluorochem[1]
Methyl 2-bromo-2-phenylacetate	3042-81-7	C ₉ H ₉ BrO ₂	≥97%	Sigma-Aldrich
Ethyl 2-(2-bromophenyl)acetate	2178-24-7	C ₁₀ H ₁₁ BrO ₂	98%	Thermo Scientific Chemicals[2]
Phenylacetic acid	103-82-2	C ₈ H ₈ O ₂	≥99.0%	Sigma-Aldrich

Note: Purity levels and availability are subject to change. It is recommended to obtain the latest Certificate of Analysis (CoA) from the supplier.

A Certificate of Analysis for a reference standard should provide detailed information on the analytical methods used for characterization (e.g., HPLC, GC, NMR, MS) and the certified purity value with its uncertainty. For instance, a CoA for Ethyl 4-bromophenylacetate from Acros Organics specifies a purity of 99.3% as determined by GC and confirms the structure by infrared spectroscopy[3].

Analytical Techniques for the Characterization and Quantification of Brominated Phenylacetates

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, impurity profiling, structural elucidation).

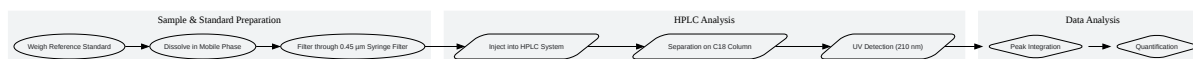
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like brominated phenylacetates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these analyses.

Causality Behind Experimental Choices in HPLC:

- **Stationary Phase:** A C18 column is a common first choice due to its hydrophobicity, which provides good retention for phenyl-containing compounds. For analytes with aromatic rings, phenyl-based stationary phases can offer alternative selectivity through π - π interactions[4].
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The choice of buffer and its pH can influence the peak shape and retention time, especially if acidic impurities are present. For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred[5].
- **Detection:** UV detection is ideal for these compounds due to the presence of the phenyl chromophore. A detection wavelength of around 210 nm or 254-273 nm is generally effective[6].

Experimental Protocol: RP-HPLC Analysis of Ethyl 2-bromo-2-phenylacetate



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Caption: HPLC analytical workflow for brominated phenylacetates.

Method Parameters:

Parameter	Value	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Provides good retention and resolution for aromatic compounds.
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid	A common mobile phase for retaining and eluting moderately polar compounds. Phosphoric acid helps to ensure good peak shape[5].
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	10 µL	A typical injection volume.
Detection	UV at 210 nm	Wavelength at which the phenyl group has strong absorbance.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Brominated phenylacetates are amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Causality Behind Experimental Choices in GC:

- **Column:** A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. The choice of column will depend on the specific separation required, particularly for resolving isomers or closely related impurities.
- **Injection:** A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

- Detector: A Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For enhanced selectivity and structural information, a Mass Spectrometer (MS) is the detector of choice[7].

Experimental Protocol: GC-MS Analysis of Ethyl 2-bromo-2-phenylacetate



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Caption: GC-MS analytical workflow for brominated phenylacetates.

Method Parameters:

Parameter	Value	Rationale
Column	5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 μ m	A versatile column for a wide range of semi-volatile compounds.
Carrier Gas	Helium at 1.0 mL/min	Inert and provides good chromatographic efficiency.
Injector Temp.	250 °C	Ensures efficient vaporization of the analyte.
Oven Program	100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min	A general-purpose temperature program to elute the analyte and any potential impurities.
MS Source Temp.	230 °C	Standard source temperature.
MS Quad Temp.	150 °C	Standard quadrupole temperature.
Scan Range	40-400 m/z	Covers the expected mass range of the analyte and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR should be used to confirm the identity of a reference standard.

Key Diagnostic NMR Signals for Ethyl 2-bromo-2-phenylacetate:

- ^1H NMR:
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
 - A quartet corresponding to the methylene protons ($-\text{CH}_2-$) of the ethyl group.

- A singlet for the methine proton (-CH(Br)-).
- Multiplets in the aromatic region for the phenyl protons.
- ¹³C NMR:
 - Signals for the two carbons of the ethyl group.
 - A signal for the methine carbon attached to the bromine.
 - Signals for the carbons of the phenyl ring.
 - A signal for the carbonyl carbon of the ester.

The chemical shifts and coupling constants provide a unique fingerprint of the molecule, confirming its structure and providing information about its purity. For example, NMR data is available for related compounds like 3-bromophenylacetic acid and 4-bromophenylacetic acid which can be used for comparative purposes[8][9].

Conclusion

While a direct reference standard for "**2-Bromoethyl 2-phenylacetate**" may not be readily available, a comprehensive analytical strategy can be developed by leveraging the high-quality reference standards of closely related and commercially accessible compounds such as Ethyl 2-bromo-2-phenylacetate. By employing a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques, researchers can confidently establish the identity, purity, and concentration of their target analytes. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this class of compounds, ensuring the accuracy and reliability of research and development outcomes.

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